1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

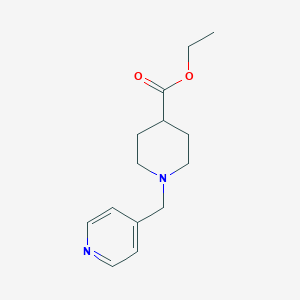

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester is a chemical compound with a complex structure that includes a pyridine ring and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester features a piperidine ring substituted with a pyridine moiety and an ethyl ester functional group. This unique structure contributes to its biological activity and interaction with various targets.

Scientific Research Applications

The compound has been investigated for its potential in several areas:

Medicinal Chemistry

This compound has been explored as a precursor for the synthesis of novel pharmaceuticals. Its derivatives exhibit promising activities against various biological targets, including:

- S1P Receptor Agonism : This compound acts as an agonist at sphingosine-1-phosphate (S1P) receptors, which are implicated in immune system regulation and vascular development. Research indicates that it may play a role in treating autoimmune diseases and promoting neuroprotection .

Antiviral Research

Recent studies have highlighted the antiviral potential of compounds related to this compound, particularly against SARS-CoV proteases. These compounds demonstrate nanomolar potency, suggesting their utility in developing antiviral therapies .

Neuroprotective Effects

Research indicates that derivatives of this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's. The modulation of signaling pathways involved in neuroinflammation suggests potential therapeutic applications .

The biological activities associated with this compound include:

Antimicrobial Activity

Preliminary studies suggest that certain derivatives exhibit antimicrobial properties, making them candidates for further investigation as potential treatments for bacterial infections.

Anticancer Potential

The compound has shown promise in inducing cytotoxic effects in various cancer cell lines, including breast and colorectal cancers. Its ability to inhibit cancer cell proliferation positions it as a candidate for anticancer drug development .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action of this compound:

- Antiviral Efficacy : A study demonstrated that related piperidine compounds effectively inhibited SARS-CoV proteases, highlighting their potential as antiviral agents .

- Neuroprotection : In vitro studies showed that derivatives improved cell viability in models of neurotoxicity, indicating their potential for treating neurodegenerative conditions .

- Synthesis Optimization : Research focused on optimizing synthetic routes to enhance yield and purity, paving the way for large-scale production suitable for clinical trials .

Mécanisme D'action

The mechanism of action of 1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine derivatives: These include compounds such as piperidine-4-carboxylic acid and its esters.

Pyridine derivatives: Compounds like pyridine-4-carboxylic acid and its esters share structural similarities.

Uniqueness

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester is unique due to its combined pyridine and piperidine rings, which confer specific chemical and biological properties.

Activité Biologique

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester (CAS No: 143210-48-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a pyridine moiety and an ethyl ester group, contributing to its pharmacological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties for this compound.

- CNS Activity : The structure indicates possible interactions with central nervous system (CNS) receptors, which may lead to neuropharmacological effects.

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets:

- Receptor Interaction : This compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

These results suggest that modifications to the piperidine structure can enhance antimicrobial activity.

In Vivo Studies

Animal studies have indicated that the compound may exhibit neuroprotective effects. For example, administration in rodent models has shown:

- Reduced Neuroinflammation : Decreased levels of pro-inflammatory cytokines in the brain.

- Improved Cognitive Function : Enhanced performance in memory tasks compared to control groups.

Case Studies

A notable case study involved the administration of this compound in a rodent model of neurodegeneration. The findings included:

- Dosage : Administered at 10 mg/kg body weight.

- Duration : Treatment over a period of 30 days.

Results indicated significant reductions in markers of oxidative stress and improved behavioral outcomes, suggesting potential therapeutic applications in neurodegenerative diseases.

Propriétés

IUPAC Name |

ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-9-16(10-6-13)11-12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUOSTHKSMZNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435377 | |

| Record name | Ethyl 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138030-54-3 | |

| Record name | Ethyl 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.